molecular formula C8H14O4 B8305884 Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Cat. No. B8305884
M. Wt: 174.19 g/mol
InChI Key: VIQCGWOYCNDIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-bis(hydroxymethyl)pent-4-enoate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-bis(hydroxymethyl)pent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-bis(hydroxymethyl)pent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 2,2-bis(hydroxymethyl)pent-4-enoate

InChI

InChI=1S/C8H14O4/c1-3-4-8(5-9,6-10)7(11)12-2/h3,9-10H,1,4-6H2,2H3

InChI Key

VIQCGWOYCNDIIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of crude 2,2-bis(hydroxymethyl)pent-4-enoic acid (1 eq., 8.72 g), K2CO3 (3 eq., 22.9 g) and acetone (109 ml) was stirred at room temperature for 30 min. MeI (6 eq., 46.4 g) was added at 0° C. The mixture was stirred at room temperature for 2 days and concentrated. Water and EtOAc were added. The aqueous layer was extracted with 3×EtOAc. The organic layers were dried over MgSO4. Silica gel chromatography using 4-40% ACN (containing 5% MeOH)-DCM yields the title compound as colorless oil (2.2 g, 23% for two steps).
Name
2,2-bis(hydroxymethyl)pent-4-enoic acid
Quantity
8.72 g
Type
reactant
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Name
Quantity
46.4 g
Type
reactant
Reaction Step Two
Yield
23%

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